5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide
Overview
Description
5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, a piperazine moiety, and a naphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach includes the bromination of naphthalene followed by the introduction of the thiophene and piperazine moieties through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide bond under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the thiophene and bromine functionalities but lacks the piperazine and naphthalene moieties.
5-bromo-2-(piperazin-1-yl)pyrimidine: Contains the piperazine and bromine groups but has a pyrimidine ring instead of naphthalene and thiophene.
Uniqueness
5-bromo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}naphthalene-1-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O2S/c27-23-7-2-4-20-21(23)5-1-6-22(20)25(31)28-18-9-11-19(12-10-18)29-13-15-30(16-14-29)26(32)24-8-3-17-33-24/h1-12,17H,13-16H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBCAUJHCKHPHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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